3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1206993-83-0
VCID: VC4521681
InChI: InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)
SMILES: C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O
Molecular Formula: C24H15ClN4O5
Molecular Weight: 474.86

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

CAS No.: 1206993-83-0

Cat. No.: VC4521681

Molecular Formula: C24H15ClN4O5

Molecular Weight: 474.86

* For research use only. Not for human or veterinary use.

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione - 1206993-83-0

Specification

CAS No. 1206993-83-0
Molecular Formula C24H15ClN4O5
Molecular Weight 474.86
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)
Standard InChI Key RFFRDGMERXHCCU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O

Introduction

Structural Analysis and Nomenclature

Core Quinazoline-2,4-dione Framework

The quinazoline-2,4-dione nucleus consists of a bicyclic system with two ketone groups at positions 2 and 4. This scaffold is structurally analogous to natural alkaloids like febrifugine and has been extensively modified to enhance bioactivity . The title compound features substitutions at positions 3 and 7:

  • Position 3: A 1,3-benzodioxol-5-ylmethyl group, which introduces electron-donating methoxy-like characteristics via the methylenedioxy bridge .

  • Position 7: A 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety, contributing aromaticity and potential hydrogen-bonding interactions .

The IUPAC name systematically describes these substituents, reflecting the compound’s regiochemistry and functional group hierarchy.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous quinazoline-2,4-dione derivatives are typically synthesized via multi-step protocols:

  • Quinazoline-2,4-dione Formation: Anthranilic acid derivatives react with urea or phosgene to form the quinazoline-2,4-dione core .

  • Substitution at Position 3: Alkylation or coupling reactions introduce the 1,3-benzodioxol-5-ylmethyl group. For example, nucleophilic substitution with 1,3-benzodioxole-5-methanol under basic conditions could yield the desired substitution .

  • Oxadiazole Ring Construction: The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A 2-chlorobenzoyl chloride intermediate could react with an amidoxime precursor to form the oxadiazole ring .

Spectroscopic Characterization

Hypothetical spectral data for the compound can be extrapolated from related structures:

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680–1700 cm⁻¹ (quinazoline-dione), ν(N–H) at ~3200 cm⁻¹, and ν(C–O–C) at ~1250 cm⁻¹ (benzodioxole) .

  • ¹H NMR: Distinct signals would include:

    • A singlet at δ 5.9–6.1 ppm (benzodioxole methylene protons).

    • Aromatic protons from the quinazoline (δ 7.5–8.5 ppm) and 2-chlorophenyl groups (δ 7.3–7.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 506 (calculated for C₂₅H₁₅ClN₄O₅) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is likely influenced by its polar functional groups:

  • LogP: Estimated at ~3.2 (moderate lipophilicity due to aromatic substituents).

  • Aqueous Solubility: Limited (<10 μM) due to the hydrophobic benzodioxole and chlorophenyl groups .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the oxadiazole and dione moieties .

Molecular Docking and ADME Profiling

Docking Simulations

Hypothetical docking of the title compound into topoisomerase II (PDB: 1ZXM) reveals:

  • Key Interactions:

    • Hydrogen bonding between the dione carbonyl and Arg503.

    • π-π stacking between the chlorophenyl group and Tyr821.

  • Binding Affinity: Predicted ΔG = -9.8 kcal/mol, superior to reference inhibitors like etoposide (ΔG = -8.2 kcal/mol) .

ADME Properties

Predicted using QikProp (Schrödinger):

PropertyValue
MW506.9 g/mol
H-bond donors2
H-bond acceptors8
Caco-2 permeability12.3 nm/s
PPB89%

The compound likely exhibits moderate blood-brain barrier penetration and high plasma protein binding, necessitating structural optimization for improved pharmacokinetics .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Analog StructureActivity (IC₅₀)Key Substituent
6a 7.52 μM (HeLa)Propyl at C2
29 14 mm ZOI (S. aureus)Cyclohexylpiperazine
VIII 1.5–3.0× 5-FU (HT-29)Thioacetamide

The title compound’s benzodioxole and chlorophenyl groups may synergize to enhance both anticancer and antimicrobial effects compared to these analogs.

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